molecular formula C16H30O2S B14495324 Methyl 3-(dodecylsulfanyl)prop-2-enoate CAS No. 63067-62-9

Methyl 3-(dodecylsulfanyl)prop-2-enoate

Cat. No.: B14495324
CAS No.: 63067-62-9
M. Wt: 286.5 g/mol
InChI Key: MXPRGYJUUWHNCV-UHFFFAOYSA-N
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Description

Methyl 3-(dodecylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dodecylsulfanyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dodecylsulfanyl)prop-2-enoate typically involves the esterification of 3-(dodecylsulfanyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dodecylsulfanyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Methyl 3-(dodecylsulfanyl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(dodecylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-hydroxyphenyl)acrylate
  • Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate

Uniqueness

Methyl 3-(dodecylsulfanyl)prop-2-enoate is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

63067-62-9

Molecular Formula

C16H30O2S

Molecular Weight

286.5 g/mol

IUPAC Name

methyl 3-dodecylsulfanylprop-2-enoate

InChI

InChI=1S/C16H30O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h13,15H,3-12,14H2,1-2H3

InChI Key

MXPRGYJUUWHNCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC=CC(=O)OC

Origin of Product

United States

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